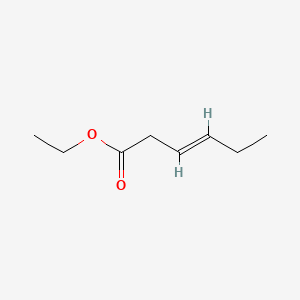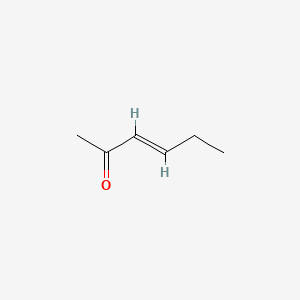
Peplomycin
説明
Peplomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is a novel analog of bleomycin, designed to have reduced pulmonary toxicity compared to its predecessor. This compound is primarily used in the treatment of various cancers, including malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .
科学的研究の応用
Peplomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycopeptide antibiotics and their interactions with DNA.
Biology: Investigated for its effects on cellular processes, including apoptosis and DNA repair mechanisms.
Medicine: Employed in clinical trials for the treatment of various cancers, with a focus on reducing side effects compared to bleomycin.
Industry: Utilized in the development of new antitumor agents and as a reference compound in pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions: Peplomycin is synthesized through a series of complex chemical reactions involving the modification of the bleomycin moleculeThe exact synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces verticillus followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield and purity, and the extraction process involves several chromatographic techniques to isolate this compound from other fermentation by-products .
化学反応の分析
反応の種類: ペプロマイシンは、次のような様々な化学反応を起こします。
酸化: ペプロマイシンは、その抗腫瘍活性を促進する反応性酸素種を生成するために酸化される可能性があります。
還元: 還元反応は、ペプロマイシンの金属結合ドメインを修飾し、DNAを切断する能力に影響を与える可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素などの酸化剤が一般的に使用されます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、生物学的活性が変化し、毒性が低下した修飾ペプロマイシン誘導体です .
4. 科学研究への応用
ペプロマイシンは、次のような幅広い科学研究への応用があります。
化学: グリコペプチド系抗生物質とそのDNAとの相互作用を研究するためのモデル化合物として使用されます。
生物学: アポトーシスやDNA修復機構などの細胞プロセスへの影響について調査されています。
医学: ブレオマイシンと比較して副作用を軽減することに重点を置いて、様々な癌の治療のための臨床試験で使用されています。
作用機序
ペプロマイシンは、DNAに結合して鎖の切断を引き起こすことでその効果を発揮します。このプロセスには、反応性酸素種を生成する金属-ペプロマイシン錯体の形成が含まれており、DNAの切断につながります。ペプロマイシンのビチアゾール基はDNAにインターカレーションしますが、金属結合ドメインは酸素を活性化して反応性種を生成します。 このメカニズムはDNA複製と転写を阻害し、最終的に細胞死につながります .
類似化合物:
ブレオマイシン: ペプロマイシンが由来する母体化合物。肺毒性が高いが、抗腫瘍活性は同様です。
ミトマイシン: 作用機序の異なる別のグリコペプチド系抗生物質であり、主に消化器癌の治療に使用されます。
ダクチノマイシン: DNAにインターカレーションし、RNA合成を阻害する抗腫瘍性抗生物質
ペプロマイシンの独自性: ペプロマイシンは、ブレオマイシンと比較して肺毒性が低い点が特徴であり、肺疾患のある患者にとって安全な代替手段となっています。 癌細胞のアポトーシスを誘導しながら副作用を最小限に抑える能力は、抗腫瘍剤の兵器庫にとって貴重な追加要素となります .
類似化合物との比較
Bleomycin: The parent compound from which peplomycin is derived. It has higher pulmonary toxicity but similar antitumor activity.
Mitomycin: Another glycopeptide antibiotic with a different mechanism of action, primarily used in the treatment of gastrointestinal cancers.
Dactinomycin: An antitumor antibiotic that intercalates into DNA and inhibits RNA synthesis
Uniqueness of this compound: this compound is unique in its reduced pulmonary toxicity compared to bleomycin, making it a safer alternative for patients with pre-existing lung conditions. Its ability to induce apoptosis in cancer cells while minimizing side effects makes it a valuable addition to the arsenal of antitumor agents .
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGFXOHTOXMQP-GFAGFCTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70384-29-1 (sulfate (1:1) salt) | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701024414 | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68247-85-8 | |
| Record name | Peplomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68247-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peplomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPLOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56H9L80NIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Peplomycin?
A1: this compound exerts its antitumor effect primarily by causing DNA damage. [, , ] It binds to DNA and, in the presence of oxygen and metal ions like iron, generates reactive oxygen species. [] These reactive species cause single- and double-strand breaks in DNA, ultimately leading to cell death. [, , ]
Q2: How does this compound's interaction with DNA differ in cancerous versus normal cells?
A2: Research suggests that this compound exhibits some selectivity towards cancerous cells. [] While the exact mechanism underlying this selectivity remains unclear, studies have shown that this compound more potently inhibits DNA polymerase alpha and DNA ligase in leukemic cells compared to normal lymphocytes and thymocytes. [] This suggests potential differences in drug uptake, metabolism, or DNA repair mechanisms between cancerous and normal cells.
Q3: Does this compound induce apoptosis in cancer cells?
A3: While this compound primarily induces cell death through DNA damage, studies using oral squamous cell carcinoma cell lines have shown that it only slightly modifies the activity of caspases 3, 8, and 9, key enzymes involved in apoptosis. [] Electron microscopy studies revealed that this compound treatment led to mitochondrial vacuolation and enlargement of the endoplasmic reticulum in these cells, suggesting alternative cell death pathways might be involved. []
Q4: What is the molecular structure of this compound?
A5: While the provided research articles don’t explicitly state the molecular formula and weight of this compound, they highlight its structural similarity to Bleomycin. [, ] this compound is a derivative of Bleomycin, differing primarily in the terminal amine side chain. [] This structural modification contributes to this compound's unique pharmacological properties.
Q5: What formulation strategies have been explored to improve this compound delivery?
A7: Several studies highlight the potential of using activated carbon particles as a carrier for this compound. [, , , ] This formulation, known as PEP-CH, has demonstrated reduced pulmonary toxicity compared to traditional this compound solutions. [] Furthermore, PEP-CH showed enhanced anti-cancer efficacy against lymph node metastasis in mice, suggesting its potential for targeted drug delivery. [, ]
Q6: What is the pharmacokinetic profile of this compound?
A8: Research indicates that this compound, like Bleomycin, concentrates in certain tissues, such as the skin and lungs. [] This is thought to be due to low activity of the this compound-inactivating enzyme, Bleomycin hydrolase, in these tissues. [, ] Studies using continuous subcutaneous infusion of this compound in patients with cervical cancer demonstrated that this compound concentrations in tumor tissue were higher than in normal cervical tissue. [] The concentration in lymph nodes was found to be equal to or higher than in serum. []
Q7: What is the evidence for this compound's efficacy in preclinical and clinical settings?
A9: this compound has shown promising antitumor activity in both preclinical and clinical studies. In a rat model of tongue carcinoma, this compound demonstrated a 25.5% effective rate based on tumor reduction. [] Clinically, this compound has been investigated in various cancers, including oral squamous cell carcinoma, penile carcinoma, and prostate cancer. [, , ]
Q8: Does this compound induce drug resistance?
A10: While not extensively discussed in the provided research, the development of resistance to this compound is a possibility, as observed with other chemotherapeutic agents. One study reported complete inhibition of melanoma tumor growth when combining hyperthermia with a low dose of this compound, even in a melanoma type resistant to a higher dose of this compound alone. [] This highlights the potential of combination therapies in overcoming resistance mechanisms.
Q9: Are there biomarkers to predict this compound efficacy or monitor treatment response?
A12: Research has explored the use of squamous cell carcinoma antigen (SCC), also known as TA-4, as a potential biomarker for this compound treatment response. [] In vitro and in vivo studies using a uterine cervical cancer cell line showed that this compound treatment increased SCC production. [] This suggests that monitoring SCC levels could potentially help assess treatment efficacy.
Q10: What analytical methods are employed to study this compound?
A13: Various analytical techniques have been employed to study this compound, including high-performance liquid chromatography (HPLC) for quantifying the drug in biological samples. [, ] Additionally, 13C NMR spectroscopy has been used for structural characterization of this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


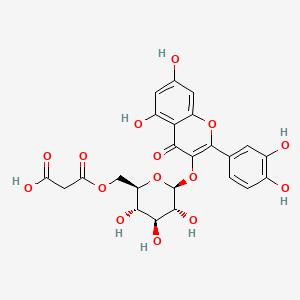

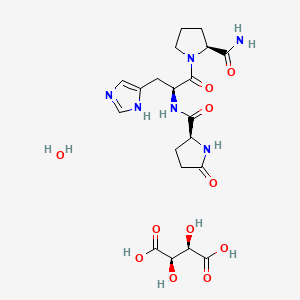


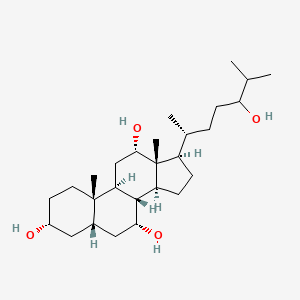

![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)

![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)

